molecular formula C21H15ClN2O4S B14966404 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B14966404
M. Wt: 426.9 g/mol
InChI Key: UUBMEPFQASDXJW-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with a phenyl group and a chlorophenyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-phenyl-1,2,4-benzothiadiazine-3-one 1,1-dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiadiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar benzothiadiazine structure.

    Quinazoline derivatives: Compounds with similar biological activities and structural features.

Uniqueness

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups

Properties

Molecular Formula

C21H15ClN2O4S

Molecular Weight

426.9 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]-1,1-dioxo-2-phenyl-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C21H15ClN2O4S/c22-16-12-10-15(11-13-16)19(25)14-23-18-8-4-5-9-20(18)29(27,28)24(21(23)26)17-6-2-1-3-7-17/h1-13H,14H2

InChI Key

UUBMEPFQASDXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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